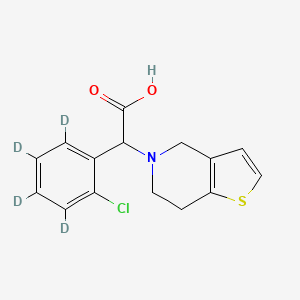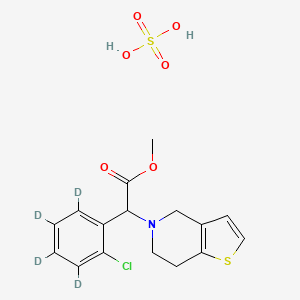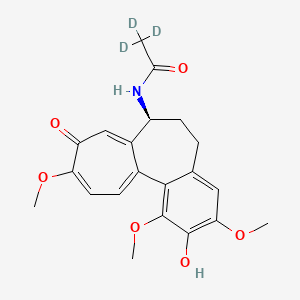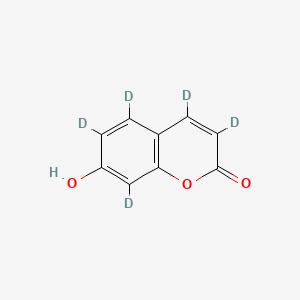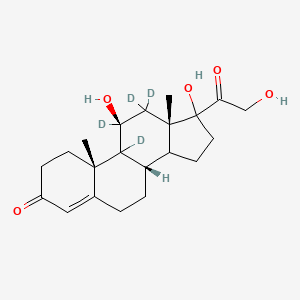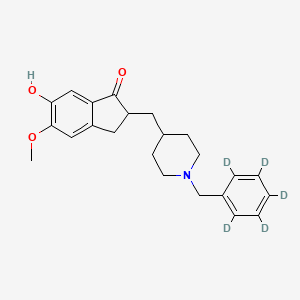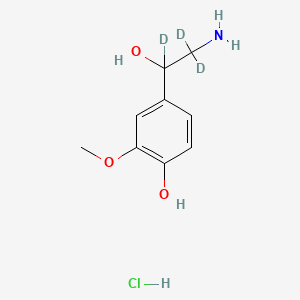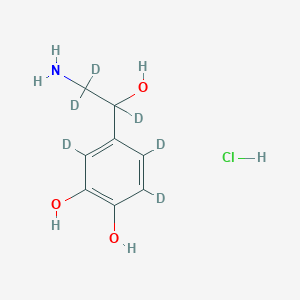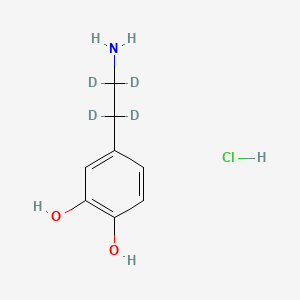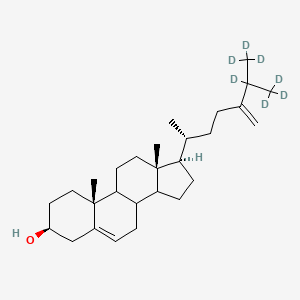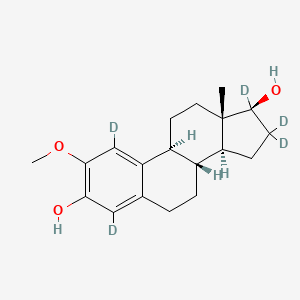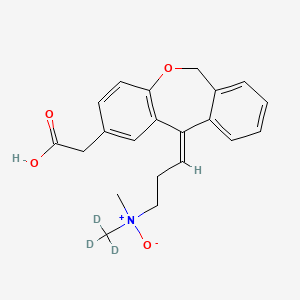
Olopatadine-d3 N-Oxide
Overview
Description
Olopatadine-d3 N-Oxide is a deuterated derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Olopatadine. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olopatadine-d3 N-Oxide involves the oxidation of Olopatadine-d3. A common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) in an acidic or basic medium. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and pH to ensure the selective formation of the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Olopatadine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Olopatadine to this compound.
Reduction: Potential reduction back to Olopatadine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, water.
Major Products
The primary product of the oxidation reaction is this compound. Other potential by-products include partially oxidized or reduced forms of Olopatadine .
Scientific Research Applications
Olopatadine-d3 N-Oxide is extensively used in scientific research for various applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Olopatadine in biological systems.
Drug Metabolism: Helps in understanding the metabolic stability and biotransformation of Olopatadine.
Analytical Chemistry: Employed as a reference standard in chromatographic and spectroscopic analyses.
Biomedical Research: Investigates the effects of Olopatadine on histamine receptors and mast cell stabilization.
Mechanism of Action
Olopatadine-d3 N-Oxide exerts its effects by blocking the histamine H1 receptors and stabilizing mast cells. This action prevents the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. The molecular targets include histamine H1 receptors on the surface of mast cells and other immune cells .
Comparison with Similar Compounds
Similar Compounds
Olopatadine: The parent compound, a selective histamine H1 antagonist.
Olopatadine N-Oxide: A non-deuterated form of Olopatadine-d3 N-Oxide.
Doxepin: A structural analog with minimal anti-allergic activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and drug metabolism research .
Properties
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-IZKBQEDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858255 | |
| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-94-9 | |
| Record name | (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



